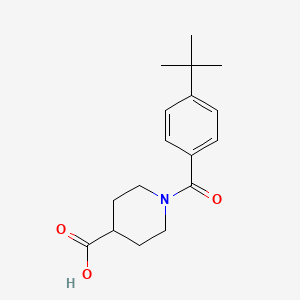

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine" is a derivative of benzoimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This class of compounds is known for its biological activity and has been the subject of extensive research due to its potential therapeutic applications, particularly as heparanase inhibitors with implications in cancer treatment and as antihypertensive agents .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a related compound, was achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate . Similarly, biphenyl carboxylic acid derivatives were synthesized by coupling substituted benzimidazoles with a biphenyl carboxylic moiety mediated by potassium carbonate . These methods demonstrate the versatility of benzoimidazole chemistry in creating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole moiety, which can be further substituted to enhance biological activity. For example, the crystal and molecular structure of a sulfonyl-phenyl acetamide derivative of benzoimidazole was determined using X-ray diffraction analysis . The structural elucidation of these compounds is crucial for understanding their interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the synthesis of oxadiazoles from benzoimidazole-phenol derivatives involved a dehydration reaction under microwave-accelerated solvent-free conditions . Additionally, the synthesis of benzimidazole derivatives with potential angiotensin II receptor antagonist activity involved a condensation reaction with anthranilic acid and various aryl aldehydes . These reactions highlight the chemical reactivity of the benzoimidazole scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as their spectroscopic characteristics, are important for their identification and potential applications. The synthesized compounds are often characterized by UV–vis, FT-IR, and NMR spectroscopic techniques . The fluorescent spectra of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were measured, indicating the potential use of these compounds in fluorescence-based applications . The antimicrobial and genotoxic properties of some benzoimidazole derivatives were also investigated, demonstrating the diverse biological activities of these compounds .

科学的研究の応用

Specific Scientific Field

This application falls under the field of Chemistry , specifically Catalysis .

Summary of the Application

“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Palladium Complexes . These complexes serve as catalysts in the Methoxycarbonylation of Olefins .

Synthesis of Cadmium(II) Complexes

Specific Scientific Field

This application is in the field of Inorganic Chemistry .

Summary of the Application

“4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” is used in the synthesis of Cadmium(II) Complexes .

Methods of Application or Experimental Procedures

The compound is used to derive bidentate bis (benzoimidazol-2-ylmethyl)cyclohexane ligands. These ligands are then used in the synthesis of mononuclear Cadmium(II) complexes .

Results or Outcomes

The central Cadmium(II) atoms of the synthesized complexes have distorted tetrahedral configurations with N2Cl2 binding sets. The complexes form a 1D chain structure. The fluorescence properties of both complexes have been investigated both in solution and solid state, and compared with the free ligands .

特性

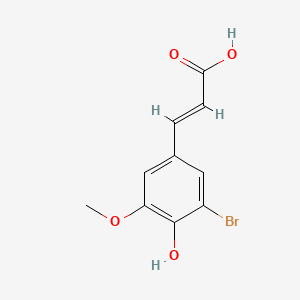

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYWRFRQUUYMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296599 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

CAS RN |

99206-51-6 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)